Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate
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Overview
Description
Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate typically involves the reaction of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like chloroform or methanol . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized spiro compounds .
Scientific Research Applications
Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate
- Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate is unique due to its specific spiro structure and functional groups, which confer distinct reactivity and stability. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 2-oxo-1,8-diazaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-5-12(8-14)7-9(15)13-12/h4-8H2,1-3H3,(H,13,15) |
InChI Key |
PTNIEWLLXAATQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)N2 |
Origin of Product |
United States |
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